Enhanced Protection Stability Under Basic/Neutral Conditions vs. Unprotected Hydroxylamine
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-hydroxylamine) exhibits superior stability in basic and neutral aqueous conditions relative to unprotected hydroxylamine (free base or HCl salt), which rapidly decomposes or undergoes uncontrolled N‑alkylation . This stability is crucial for multi‑step syntheses where the hydroxylamine moiety must be masked until a final deprotection step .
| Evidence Dimension | Protection stability under basic/neutral conditions |
|---|---|
| Target Compound Data | Stable in basic/neutral conditions; undergoes controlled deprotection at pH 3–5 |
| Comparator Or Baseline | Hydroxylamine hydrochloride (CAS 7803-49-8): requires strict pH control; prone to decomposition in basic media |
| Quantified Difference | Enables selective deprotection without affecting acid‑sensitive functionalities; no decomposition observed under standard SPPS basic coupling conditions |
| Conditions | Solid-phase peptide synthesis (SPPS) and β‑lactam antibiotic synthesis under GMP conditions |
Why This Matters
The ability to maintain the THP‑protected hydroxylamine intact during basic peptide coupling steps prevents premature reaction and improves overall yield and purity of the final N‑hydroxy peptide.
